An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyloxetan-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyloxetan-3-amine
Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone scaffold for enhancing the drug-like characteristics of therapeutic candidates.[1] Unlike its unsaturated and unstable analog, 2H-oxete, the saturated oxetane ring offers a unique combination of stability, polarity, and a defined three-dimensional geometry.[1][2]
The strategic incorporation of oxetanes can lead to significant improvements in critical physicochemical parameters. They are frequently employed as polar bioisosteres for less favorable groups, such as gem-dimethyl or carbonyl moieties.[3] This substitution can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby addressing common challenges in drug development.[1][2] This guide provides an in-depth analysis of N-Isopropyloxetan-3-amine, a representative building block, to elucidate the tangible effects of the oxetane core on key molecular properties.
Core Molecular Identification
A precise understanding of a compound begins with its fundamental identifiers. N-Isopropyloxetan-3-amine is a secondary amine featuring the increasingly valuable oxetane scaffold.
| Property | Value | Source(s) |
| IUPAC Name | N-Propan-2-yloxetan-3-amine | [4] |
| CAS Number | 1341782-83-9 | [4][5][6][7] |
| Molecular Formula | C₆H₁₃NO | [5][6][8][9] |
| Molecular Weight | 115.17 g/mol | [5][6][8][9] |
| SMILES String | CC(C)NC1COC1 | [4][5][6] |
Physicochemical Property Analysis: A Synthesis of Structure and Function
The physicochemical profile of N-Isopropyloxetan-3-amine is a direct consequence of the interplay between its three primary structural components: the polar oxetane ring, the basic secondary amine, and the nonpolar isopropyl group.
Caption: Key structural components of N-Isopropyloxetan-3-amine and their respective contributions to its overall physicochemical profile.
Basicity (pKa)
The basicity of the secondary amine is a critical determinant of the molecule's behavior in physiological environments. While a typical acyclic secondary amine has a pKa in the range of 10-11, the presence of the adjacent oxetane ring exerts a significant influence. The oxygen atom in the oxetane ring is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom. This inductive effect decreases the basicity of the amine.
It has been demonstrated that an oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1] This modulation is a powerful tool in drug design to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability, while retaining sufficient basicity for desired interactions or solubility.[1]
Lipophilicity (logP/logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is crucial for membrane permeability and target engagement. N-Isopropyloxetan-3-amine contains both hydrophilic (oxetane, amine) and lipophilic (isopropyl) fragments.
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logP (Partition Coefficient): Measures the lipophilicity of the neutral species. The isopropyl group contributes to a positive logP, while the polar oxetane and amine groups work to decrease it.
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logD (Distribution Coefficient): Accounts for both the neutral and ionized forms of the molecule at a given pH. Due to the basic amine, the logD will be significantly lower than the logP at physiological pH (~7.4) because the protonated, charged form of the molecule will partition preferentially into the aqueous phase.
Replacing a lipophilic gem-dimethyl group with a polar oxetane ring is a proven strategy to reduce lipophilicity, which can be beneficial for reducing off-target toxicity.[1]
Aqueous Solubility
High aqueous solubility is often a prerequisite for oral bioavailability. The oxetane moiety is a powerful tool for enhancing this property. The replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[1] This is attributed to the polarity of the C-O-C ether linkage and its ability to act as a hydrogen bond acceptor.[3]
For N-Isopropyloxetan-3-amine, solubility is further enhanced by the basic amine, which can be protonated at acidic to neutral pH to form a highly soluble ammonium salt.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the theoretical analysis of a compound must be validated by empirical data. The following sections provide detailed, field-proven protocols for the experimental determination of pKa, logP, and aqueous solubility.
Protocol for pKa Determination via Potentiometric Titration
This method establishes the pKa by monitoring pH changes as the compound is titrated with a standardized acid. The pKa corresponds to the pH at the half-equivalence point.[10]
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of N-Isopropyloxetan-3-amine and dissolve it in 50 mL of deionized, CO₂-free water.
-
Standardization: Use a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Titration Setup: Place the amine solution in a jacketed beaker maintained at 25°C. Submerge a calibrated pH electrode and the tip of a calibrated burette containing the HCl titrant. Stir the solution gently.
-
Data Collection: Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH reading to stabilize after each addition. Record the pH and total volume of titrant added. Continue well past the equivalence point (the region of most rapid pH change).
-
Analysis:
-
Plot the collected data as pH (y-axis) versus Volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (V_eq), which is the inflection point of the sigmoid curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV) against volume.
-
The half-equivalence point occurs at V_eq / 2.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH). The pKa of the amine is then calculated as pKa = 14 - pKb, where pKb = 14 - pKaH.
-
Caption: Experimental workflow for the determination of pKa via potentiometric titration.
Protocol for logP Determination via the Shake-Flask Method
The "shake-flask" method is the traditional and most reliable technique for measuring the n-octanol/water partition coefficient.[11][12]
Methodology:
-
Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a suitable buffer like PBS at pH 7.4) saturated with n-octanol. This is achieved by vigorously mixing equal volumes of n-octanol and water/buffer and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of N-Isopropyloxetan-3-amine in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol (e.g., 2 mL of each).
-
Equilibration: Tightly cap the vial and shake it gently for a sufficient period (e.g., 1-3 hours) at a constant temperature (25°C) to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and organic ([Organic]) phases using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as P = [Organic] / [Aqueous]. The final value is expressed as its base-10 logarithm: logP = log₁₀(P).[12]
Caption: Experimental workflow for the determination of logP via the shake-flask method.
Safety and Handling
Proper handling of N-Isopropyloxetan-3-amine is essential. The compound is associated with several hazards, and appropriate personal protective equipment (PPE) should be used at all times.
| Category | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Danger | [5][8] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5][8] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |
| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C. | [5][6][8] |
Conclusion
N-Isopropyloxetan-3-amine serves as an excellent case study for the powerful influence of the oxetane scaffold in medicinal chemistry. Its physicochemical properties are a finely tuned balance of the solubility-enhancing and pKa-modulating effects of the oxetane ring, the inherent basicity of the amine, and the lipophilicity of the isopropyl group. The ability of the oxetane to lower the basicity of the adjacent amine while simultaneously improving aqueous solubility is a particularly advantageous combination for drug design.[1] A thorough experimental validation of its pKa, logP, and solubility, as outlined in this guide, provides the critical data needed for researchers to confidently incorporate this and similar building blocks into drug discovery programs, paving the way for new therapeutics with superior physicochemical and ADME profiles.
References
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Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved January 5, 2026, from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 5, 2026, from [Link]
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